molecular formula C11H11N3O2 B3115576 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 210159-14-1

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3115576
CAS No.: 210159-14-1
M. Wt: 217.22 g/mol
InChI Key: CFWWWVDWLUAXPU-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with a phenyl group at the 1-position and a methyl group at the 5-position. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hantzsch Dihydropyridine Synthesis: This method involves the condensation of β-ketoesters with ammonia and α-haloketones to form dihydropyridines, which can be further cyclized to triazoles.

  • Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes is a popular method for synthesizing triazoles. This reaction is often catalyzed by copper(I) salts.

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines to form triazoles.

Industrial Production Methods: Industrial production of triazoles typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce nitro groups to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines.

  • Substitution: Halogenated compounds.

Scientific Research Applications

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1,2,3-Triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

  • 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the phenyl group at the 1-position.

Uniqueness: 5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 1-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWWWVDWLUAXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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